molecular formula C12H16 B14493488 Dispiro(2.0.2.6)dodeca-1,5-diene CAS No. 64371-17-1

Dispiro(2.0.2.6)dodeca-1,5-diene

Katalognummer: B14493488
CAS-Nummer: 64371-17-1
Molekulargewicht: 160.25 g/mol
InChI-Schlüssel: WNUNWMHZBCIDFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dispiro(2.0.2.6)dodeca-1,5-diene is an organic compound with the molecular formula C12H16. It is characterized by its unique structure, which includes two spiro-connected cyclohexane rings and a diene system. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(2.0.2.6)dodeca-1,5-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a cyclohexane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:

    Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated spiro compounds.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:

    Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.

    Medicine: Research into its potential as a scaffold for drug development.

    Industry: Used in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dispiro(2.0.2.5)dodeca-1,5-diene
  • Dispiro(2.0.2.7)dodeca-1,5-diene

Comparison

Dispiro(2.0.2.6)dodeca-1,5-diene is unique due to its specific spirocyclic structure and the positioning of the diene system. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for studying spirocyclic chemistry.

Eigenschaften

CAS-Nummer

64371-17-1

Molekularformel

C12H16

Molekulargewicht

160.25 g/mol

IUPAC-Name

dispiro[2.0.24.63]dodeca-1,5-diene

InChI

InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2

InChI-Schlüssel

WNUNWMHZBCIDFD-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(C=C2)C3(CC1)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.